1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a cyclopentyl group, and a pyrrolidine ring.
Preparation Methods
The synthesis of 1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves several steps. One common method includes the reaction of 4-(acetylamino)phenylboronic acid with N-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst such as palladium and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetylamino group, using reagents like halogens or alkylating agents. This can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopentyl group may enhance the compound’s binding affinity to its targets, while the pyrrolidine ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
4-(acetylamino)phenylboronic acid: This compound shares the acetylamino group but lacks the cyclopentyl and pyrrolidine components, making it less complex.
N-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid: This compound contains the cyclopentyl and pyrrolidine groups but lacks the acetylamino group, resulting in different chemical properties.
1-[[4-(acetylamino)phenyl]methyl]-4-(2-phenylethyl)-4-piperidinecarboxylic acid ethyl ester: This compound has a similar acetylamino group but differs in its overall structure, leading to distinct biological activities.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(4-acetamidophenyl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-12(22)19-15-6-8-16(9-7-15)21-11-13(10-17(21)23)18(24)20-14-4-2-3-5-14/h6-9,13-14H,2-5,10-11H2,1H3,(H,19,22)(H,20,24) |
InChI Key |
OYOOJKPUEYFVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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